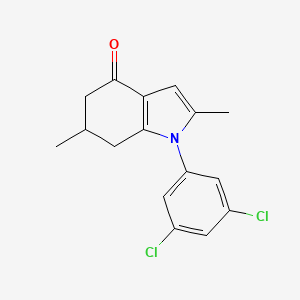
1-(3,5-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one, or commonly referred to as 1,3,5-trichlorophenyl-2,6-dimethyl-5,6,7-trihydroindol-4-one, is a synthetic compound that has been used in a variety of scientific and medical research applications. This compound is a member of the indol-4-one family, which is a group of compounds that are known for their ability to interact with proteins and other biological targets. In recent years, 1,3,5-trichlorophenyl-2,6-dimethyl-5,6,7-trihydroindol-4-one has become increasingly popular in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antileishmanial and Antimalarial Agents
This compound has been explored for its potential in medicinal chemistry, particularly in the synthesis of antileishmanial and antimalarial agents. Pyrazole derivatives, which share a similar structural motif, have shown potent activity against diseases like leishmaniasis and malaria. The dichlorophenyl group in the compound could potentially be exploited to synthesize new derivatives with enhanced pharmacological effects .
Proteomic Research: Intermediate for Iprodione Synthesis
In proteomics, this compound could serve as an intermediate in the synthesis of iprodione, a fungicide. Its dichlorophenyl moiety is structurally similar to compounds used in proteomic research, suggesting potential applications in the study of protein interactions and functions .
Organic Synthesis: Chiral Drug Intermediates
The compound’s structure is conducive to the synthesis of chiral drug intermediates. Biocatalysis, a method used to produce chiral intermediates, could potentially utilize this compound to create enantioselective drugs, given its complex molecular architecture that includes multiple stereocenters .
Pharmaceuticals: Benzoxazole Derivatives
In pharmaceuticals, the dichlorophenyl group is a key structural component in the synthesis of benzoxazole derivatives. These derivatives are important in the treatment of various conditions, including cardiomyopathy associated with wild type or hereditary transthyretin-mediated amyloidosis .
Chemical Research: Synthesis of Dichlorobenzamide Derivatives
The compound could be used in chemical research for the synthesis of dichlorobenzamide derivatives. These derivatives are valuable for their potential applications in developing new materials and chemicals with unique properties .
Industrial Processes: Preparation of Trifluoroethanone Derivatives
In industrial processes, the compound could be involved in the preparation of trifluoroethanone derivatives. These derivatives are significant in various chemical manufacturing processes, including the production of agrochemicals and polymers .
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-9-3-15-14(16(20)4-9)5-10(2)19(15)13-7-11(17)6-12(18)8-13/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLNQZSXHJSAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=CC(=C3)Cl)Cl)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2886931.png)

![5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2886936.png)
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)
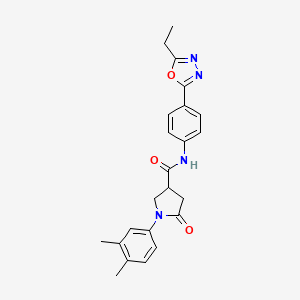
![2-Chloro-4-[(E)-2-[3-(2,2,2-trifluoroethoxy)phenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2886939.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2886941.png)
![4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B2886943.png)
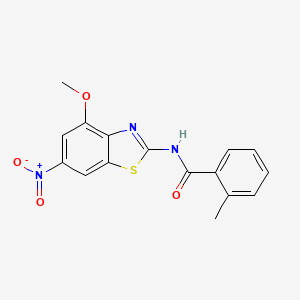
![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2886945.png)
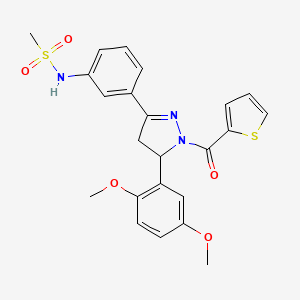
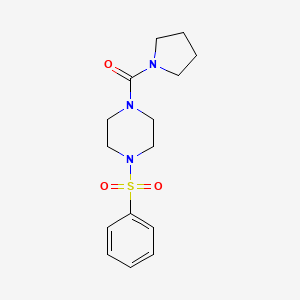

![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2886952.png)